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molecular formula C12H8BrNOS B8332168 6-Bromo-2-(5-methyl-thiophen-2-yl)-benzoxazole

6-Bromo-2-(5-methyl-thiophen-2-yl)-benzoxazole

Cat. No. B8332168
M. Wt: 294.17 g/mol
InChI Key: WXXUBKWFKKICNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772323B2

Procedure details

Preparation is carried out analogously to 4.1.a from 5-methylthiophene-2-carboxylic acid and 4-bromo-2-hydroxy-aniline.
[Compound]
Name
4.1.a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([C:7]([OH:9])=O)=[CH:4][CH:3]=1.[Br:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[C:13](O)[CH:12]=1>>[Br:10][C:11]1[CH:17]=[CH:16][C:14]2[N:15]=[C:7]([C:5]3[S:6][C:2]([CH3:1])=[CH:3][CH:4]=3)[O:9][C:13]=2[CH:12]=1

Inputs

Step One
Name
4.1.a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(S1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(N=C(O2)C=2SC(=CC2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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